molecular formula C20H21N3O2 B5379123 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine

2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine

Cat. No. B5379123
M. Wt: 335.4 g/mol
InChI Key: QXMKURWYCUWTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine, also known as MN-64, is a chemical compound that has been studied for its potential use in scientific research. MN-64 is a morpholine-based compound that has shown promising results in various research studies.

Mechanism of Action

2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine acts as a competitive inhibitor of DAT. It binds to the dopamine binding site on DAT and prevents dopamine from being transported back into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
The increased dopamine levels caused by 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine can have various biochemical and physiological effects. Dopamine is a neurotransmitter that is involved in various physiological processes such as motivation, reward, and movement. Increased dopamine levels can lead to an increase in motivation and reward-seeking behavior. However, excessive dopamine levels can also lead to pathological conditions such as addiction and schizophrenia.

Advantages and Limitations for Lab Experiments

2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine has several advantages and limitations for lab experiments. One advantage is its high selectivity for DAT, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine research. One direction is to study the effects of 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine on dopamine levels in vivo. Another direction is to study the effects of 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine on other neurotransmitters such as serotonin and norepinephrine. Additionally, 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine can be used as a tool for studying the role of dopamine in various pathological conditions such as addiction and schizophrenia.
In conclusion, 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine is a potential tool for studying the role of dopamine in various physiological and pathological conditions. Its high selectivity for DAT makes it a useful tool for scientific research. However, its limited solubility in water and potential side effects should be taken into consideration when using it in lab experiments. There are several future directions for 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine research, and further studies are needed to fully understand its potential as a tool for scientific research.

Synthesis Methods

The synthesis of 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine involves a multi-step process that includes the reaction of 2-naphthol with p-toluenesulfonyl chloride to form the corresponding sulfonate ester. The sulfonate ester is then reacted with 2-methylpyrimidine-4-carbaldehyde to form the corresponding aldehyde. The aldehyde is then reacted with morpholine in the presence of a catalyst to form 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine.

Scientific Research Applications

2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine has been studied for its potential use as a tool in scientific research. 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine has been shown to be a potent and selective inhibitor of the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft, and inhibition of DAT can lead to increased dopamine levels in the brain. This makes 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine a potential tool for studying the role of dopamine in various physiological and pathological conditions.

properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-4-(2-methylpyrimidin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-21-8-7-20(22-14)23-9-10-25-19(13-23)17-4-3-16-12-18(24-2)6-5-15(16)11-17/h3-8,11-12,19H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMKURWYCUWTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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